molecular formula C11H10N4O3S B2591126 Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate CAS No. 1043389-62-3

Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate

Cat. No.: B2591126
CAS No.: 1043389-62-3
M. Wt: 278.29
InChI Key: ZXAGGRKRDIUPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate is a complex organic compound belonging to the class of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as pyrazole derivatives, with thiazole or thiazine rings[_{{{CITATION{{{_1{Recent methods for the synthesis of fused pyrazolo 3,4 (4,3)-d .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Recent methods for the synthesis of fused pyrazolo 3,4 (4,3)-d ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.

Biology: In biological research, Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to inhibit certain enzymes makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including dyes, pigments, and pharmaceuticals.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidines

  • Thiazolo[3,2-a]pyrimidines

  • Fused pyrazolo-thiazoles

Uniqueness: Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate stands out due to its unique structural features, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-(2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-12-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c1-2-18-8(16)3-6-5-19-11-13-9-7(4-12-14-9)10(17)15(6)11/h4-5H,2-3H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAGGRKRDIUPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC2=NC3=C(C=NN3)C(=O)N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.